N-环辛基-3-氧代丁酰胺

描述

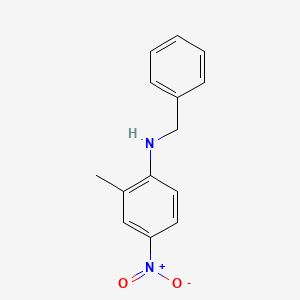

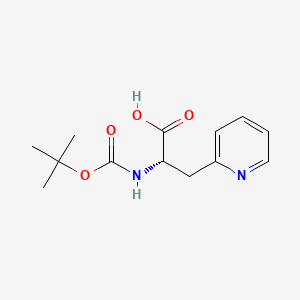

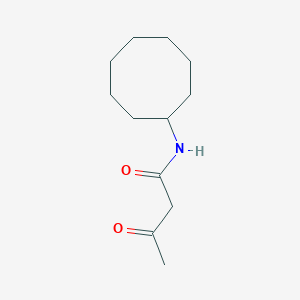

N-cyclooctyl-3-oxobutanamide (COBA) is an organic compound with the molecular formula C12H21NO2 . It has a molecular weight of 211.3 g/mol . It is extensively used in scientific experiments due to its unique structure and properties.

Molecular Structure Analysis

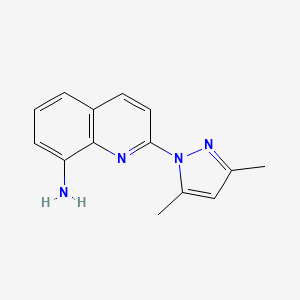

The InChI code for N-cyclooctyl-3-oxobutanamide is1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) . This indicates that the molecule consists of a cyclooctyl group attached to a 3-oxobutanamide moiety. Physical And Chemical Properties Analysis

N-cyclooctyl-3-oxobutanamide is a solid at room temperature . The storage temperature is -20°C .科学研究应用

Use in Synthesis of Novel Benzamide Compounds

Scientific Field

Organic Chemistry Summary of Application: N-cyclooctyl-3-oxobutanamide may be used in the synthesis of novel benzamide compounds. These compounds are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Methods of Application: The products obtained from the synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Use in Synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine Derivatives

Scientific Field

Organic Chemistry Summary of Application: N-cyclooctyl-3-oxobutanamide may be used in the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives . Methods of Application: This synthesis involves a three-component one-pot condensation reaction of o-phenylenediamine, aromatic aldehydes, and cyclohexyl isocyanide in the presence of perlite–SO3H nanoparticles under ultrasound irradiation . Results or Outcomes: The paper does not provide specific results or outcomes for this particular synthesis .

属性

IUPAC Name |

N-cyclooctyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHOQVCIWQGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387283 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-3-oxobutanamide | |

CAS RN |

58102-36-6 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)